1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole
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Overview
Description
Imidazole derivatives, such as 1-(tert-Butyl)-1H-benzo[d]imidazole, are aromatic heterocyclic compounds . They are key components in a variety of applications, including pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years . For instance, a study revealed the importance of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives in the search for new anti-mycobacterial agents . They designed, predicted (in silico ADMET), and synthesized four series of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be analyzed using various techniques. For instance, the synthesized derivatives in the aforementioned study were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis
The chemical reactions involving imidazole derivatives can be complex and varied. For instance, the reaction of acetophenones and benzylic amines was used to synthesize 1,2,4-trisubstituted imidazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be determined using various techniques. For instance, the thermal decomposition characteristics of 1-n-butyl-3-methylimidazolium dicyanamide were evaluated using non-isothermal thermogravimetric and adiabatic analysis .Scientific Research Applications
Imidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications . They possess remarkable versatility, finding applications in medicine, synthetic chemistry, and industry .
In synthetic chemistry , recent advances have been made in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
Pharmaceuticals and Agrochemicals
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are used in the development of pharmaceuticals and agrochemicals . For example, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine and evaluated them for antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
Dyes for Solar Cells and Other Optical Applications : Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .
Functional Materials
Imidazoles are used in the development of functional materials .
Catalysis
Ionic Liquids and N-Heterocyclic Carbenes
Imidazoles have extended applications as ionic liquids and N-heterocyclic carbenes . These are used in green chemistry and organometallic catalysis .
Synthesis of Biologically Active Molecules
Imidazoles play a pivotal role in the synthesis of biologically active molecules . They are used in the development of various drugs such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
Safety And Hazards
Future Directions
The future directions in the research of imidazole derivatives are promising. They are being deployed in a number of areas that expedient methods for the synthesis of imidazoles are both highly topical and necessary . The findings of these studies can be used to develop thermal stability prediction models for similar ILs and provide the necessary foundation for the design and selection of precise processing methods and appropriate safety systems .
properties
IUPAC Name |
1-tert-butyl-6-fluorobenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-11(2,3)14-7-13-9-5-4-8(12)6-10(9)14/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPCNQYYHVKHOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614266 |
Source
|
Record name | 1-tert-Butyl-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-T-Butyl-6-fluorobenzoimidazole | |
CAS RN |
1187385-71-2 |
Source
|
Record name | 1-(1,1-Dimethylethyl)-6-fluoro-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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